

Apoptosis Induction by Lexibulin in Leukemia Cells: A Technical Guide

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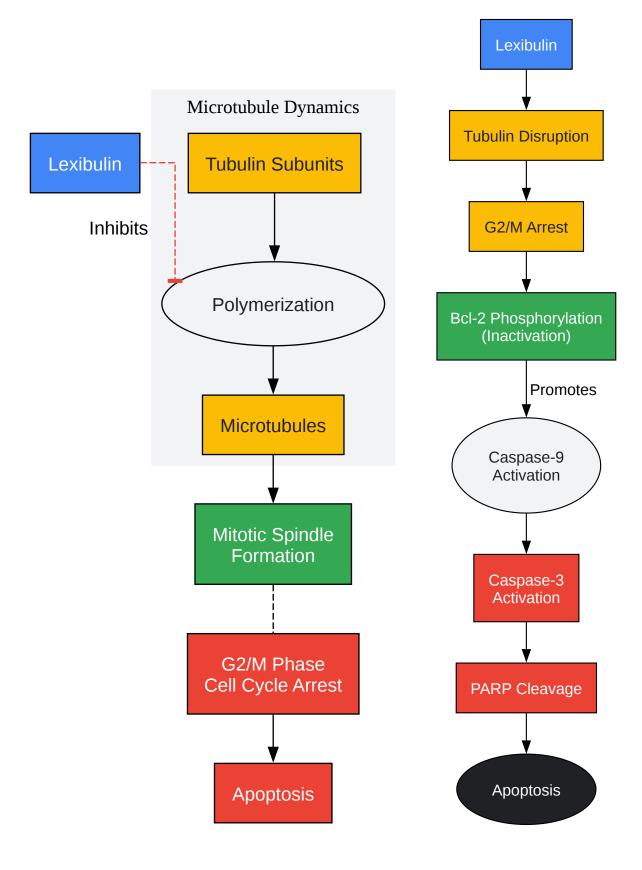
Abstract

Lexibulin (also known as CYT997) is a potent, orally bioavailable small molecule that functions as a tubulin polymerization inhibitor and vascular disrupting agent.[1][2] Its mechanism of action centers on the disruption of microtubule dynamics, which culminates in cell cycle arrest and the induction of apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms underlying **Lexibulin**-induced apoptosis, with a specific focus on its implications for leukemia cells. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of **Lexibulin**'s pro-apoptotic activity.

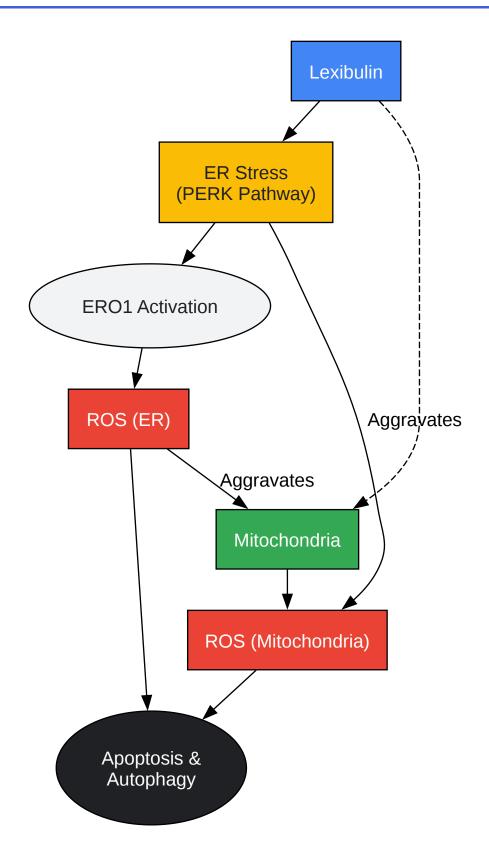
Core Mechanism of Action: Tubulin Polymerization Inhibition

Lexibulin's primary anticancer activity stems from its potent inhibition of tubulin polymerization. [2][3][4][5] By binding to tubulin, it prevents the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of the microtubule network has profound effects on cellular architecture and function.[2][6] This interference with microtubule formation is the initiating event that leads to the downstream effects of cell cycle arrest and apoptosis.[1][3] Treatment with **Lexibulin** leads to a rapid reorganization and destruction of the existing microtubule network.[2]









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